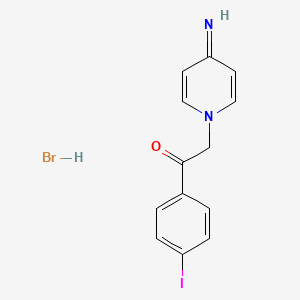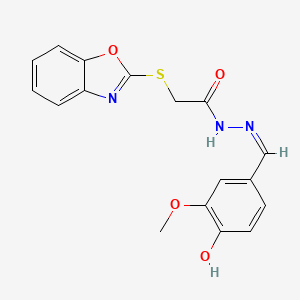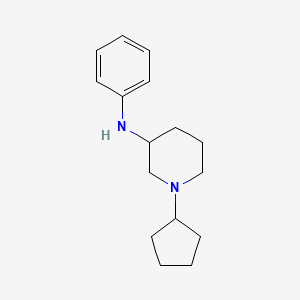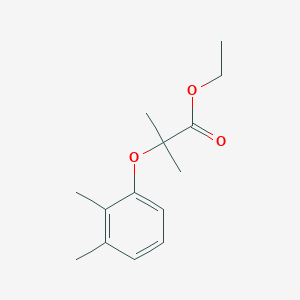
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide, also known as IPP-EtOH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This molecule is a synthetic derivative of pyridine and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
作用機序
The mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the binding of the molecule to the sigma-1 receptor, which leads to the modulation of ion channel activity. This results in the inhibition of neurotransmitter release and the reduction of neuronal excitability. 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, and increase the release of GABA, an inhibitory neurotransmitter. This leads to a reduction in neuronal excitability and may have potential applications in the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
One advantage of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this molecule.
将来の方向性
There are several future directions for research involving 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide and its potential applications in neuroscience research.
合成法
The synthesis of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide involves the reaction of 4-iodoacetophenone with 4-aminopyridine in the presence of a reducing agent. The resulting product is then treated with hydrobromic acid to obtain the final compound. This method has been optimized to yield high purity and high yield of 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide.
科学的研究の応用
2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has been studied extensively for its potential applications in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as cell survival, differentiation, and neurotransmitter release. 2-(4-imino-1(4H)-pyridinyl)-1-(4-iodophenyl)ethanone hydrobromide has also been shown to modulate the activity of ion channels, particularly the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
特性
IUPAC Name |
2-(4-iminopyridin-1-yl)-1-(4-iodophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O.BrH/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16;/h1-8,15H,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRMMVACGLXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CC(=N)C=C2)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5968500.png)
![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![2-[3-(carboxymethyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]octadecanoic acid](/img/structure/B5968523.png)

![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)